1-(3-chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine
Description
1-(3-Chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine is a Schiff base characterized by a methanimine backbone (R–C=N–R'), where the nitrogen atom is substituted with a diethoxyphosphorylmethyl group, and the imine carbon is attached to a 3-chlorophenyl moiety. This compound belongs to a broader class of Schiff bases, which are widely studied for their versatility in coordination chemistry, catalytic applications, and bioactivity.
Properties
IUPAC Name |
(E)-1-(3-chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClNO3P/c1-3-16-18(15,17-4-2)10-14-9-11-6-5-7-12(13)8-11/h5-9H,3-4,10H2,1-2H3/b14-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTILIKXXKKHOQO-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN=CC1=CC(=CC=C1)Cl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C/N=C/C1=CC(=CC=C1)Cl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine typically involves the reaction of 3-chlorobenzaldehyde with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which subsequently undergoes condensation with an amine to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The diethoxyphosphoryl group in the target compound contrasts with substituents in structurally related Schiff bases:
- Electronic Effects : The phosphoryl group acts as a strong electron-withdrawing moiety, reducing electron density at the imine nitrogen compared to pyridine or aryl substituents. This may alter redox behavior and catalytic activity.
Crystallographic and Physicochemical Properties
- Crystal Packing : Halogen-substituted analogs (e.g., 4-chlorophenyl derivatives in ) exhibit significant dihedral angles (~56°) between aromatic planes, stabilized by C–H⋯N and π-π interactions. The phosphoryl group in the target compound may instead form P=O⋯H–C hydrogen bonds, influencing crystal lattice stability.
- Melting Points and Solubility : Phosphorylated Schiff bases are expected to have higher melting points and lower organic solubility compared to halogenated or alkylated analogs due to increased polarity.
Data Tables
Table 1: Physicochemical Properties of Selected Schiff Bases
Biological Activity
1-(3-Chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine, also referred to as N-[bis(diethoxyphosphoryl)methyl]-1-(3-chlorophenyl)methanimine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methanimine group linked to a 3-chlorophenyl ring and a bis(diethoxyphosphoryl)methyl group. Its unique structure contributes to its diverse biological activities.
| Property | Description |
|---|---|
| IUPAC Name | (E)-N-[bis(diethoxyphosphoryl)methyl]-1-(3-chlorophenyl)methanimine |
| Molecular Formula | C16H26ClN2O6P2 |
| Molecular Weight | 408.92 g/mol |
Antimicrobial Properties
Research indicates that 1-(3-chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine exhibits antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant organisms.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies demonstrate that it may inhibit the proliferation of cancer cells through apoptosis induction and modulation of cell cycle progression. The mechanism appears to involve the interaction with specific molecular targets related to cancer cell survival and growth.
Enzyme Inhibition
Another area of study focuses on the compound's ability to act as an enzyme inhibitor. It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in the context of metabolic disorders or cancer treatment .
The biological activity of the compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Binding : The diethoxyphosphoryl group may facilitate binding to enzymes, altering their activity.
- Receptor Interaction : The structure allows for potential interaction with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of the compound, it was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.
Study 2: Anticancer Activity
A separate investigation evaluated the anticancer effects on human breast cancer cell lines. The compound was found to reduce cell viability by 50% at a concentration of 25 µM after 48 hours of treatment, highlighting its potential as a therapeutic agent in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
